molecular formula C15H17BrN4O B081810 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol CAS No. 14337-53-2

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Cat. No.: B081810
CAS No.: 14337-53-2
M. Wt: 349.23 g/mol
InChI Key: HNVCXDAVEHOIBP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is an organic compound that features a pyridylazo group and a diethylamino group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol typically involves the reaction of 5-bromo-2-pyridylamine with 5-(diethylamino)salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form complexes with metal ions, which can be detected through changes in color or fluorescence. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is unique due to its combination of a pyridylazo group and a diethylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in analytical chemistry and biochemical research.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCXDAVEHOIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871961
Record name 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
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Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark red powder; [Aldrich MSDS]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14337-53-2
Record name 5-Br-PADAP
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Record name 14337-53-2
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Record name 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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